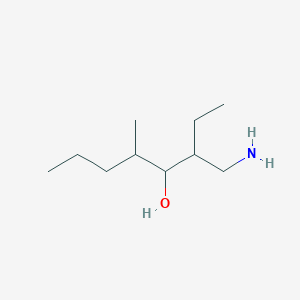

3-(Aminomethyl)-5-methyloctan-4-ol

Description

Contextualization within the Landscape of Amino Alcohol Chemistry

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. rsc.org Their dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them versatile building blocks in organic synthesis. rsc.org They can act as ligands for metal catalysts, participate in the formation of various heterocyclic compounds, and serve as precursors to a wide array of more complex molecules. rsc.orgwestlake.edu.cn

The γ-amino alcohol motif, as seen in 3-(Aminomethyl)-5-methyloctan-4-ol, is a structural feature found in a number of biologically active compounds, including some pharmaceuticals. rsc.orgnih.gov For instance, the HIV protease inhibitors Ritonavir and Lopinavir contain γ-amino alcohol moieties, highlighting the significance of this structural class in medicinal chemistry. nih.gov The development of synthetic methods to access these molecules with high efficiency and selectivity is an active area of research. rsc.orgnih.gov

Significance of Stereochemistry in the Research of Chiral Amino Alcohols

The presence of multiple chiral centers in this compound—specifically at carbons 3, 4, and 5—introduces the critical element of stereochemistry. Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit profoundly different biological activities and physical properties. For any molecule with n chiral centers, there can be up to 2n possible stereoisomers.

The precise three-dimensional arrangement of the aminomethyl, hydroxyl, methyl, and other alkyl groups in this compound will dictate its shape and how it interacts with other chiral molecules, such as enzymes and receptors in a biological system. Consequently, a primary challenge and a major focus of research in this area is the development of stereoselective synthetic methods that allow for the preparation of a single, desired stereoisomer in high purity. rsc.orgnih.gov Techniques such as asymmetric hydrogenation, asymmetric transfer hydrogenation, and the use of chiral auxiliaries are commonly employed to achieve this control. rsc.orgrsc.org

Overview of Research Trajectories for Complex Organic Molecules (General)

The study of complex organic molecules like this compound generally follows a well-defined research trajectory, beginning with its synthesis and leading to the characterization of its properties and potential applications.

Synthesis: A key objective is the development of an efficient and stereoselective synthesis. For a molecule like this compound, this would likely involve strategies for the asymmetric synthesis of γ-amino alcohols. Recent advances in this area include copper-catalyzed hydroamination of allylic alcohols and the diastereoselective reduction of β-amino ketones. nih.govacs.org The choice of synthetic route would aim for high yields, excellent stereocontrol, and the use of readily available starting materials.

Characterization: Once synthesized, the molecule's structure must be unequivocally confirmed. This is typically achieved through a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the relative stereochemistry of the chiral centers. |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the amine. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |

| Chiral Chromatography | Used to separate and quantify the different stereoisomers produced in a synthesis, confirming the enantiomeric and diastereomeric purity of the target molecule. |

Exploration of Properties and Applications: With a confirmed structure and a reliable synthetic route, researchers can then explore the physical, chemical, and biological properties of the compound. Given its structural similarity to other biologically active amino alcohols, it might be screened for various pharmacological activities. Furthermore, its potential as a chiral ligand in asymmetric catalysis could be investigated. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H23NO |

|---|---|

Molecular Weight |

173.30 g/mol |

IUPAC Name |

3-(aminomethyl)-5-methyloctan-4-ol |

InChI |

InChI=1S/C10H23NO/c1-4-6-8(3)10(12)9(5-2)7-11/h8-10,12H,4-7,11H2,1-3H3 |

InChI Key |

HFEIEYBQDXYOEK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(C(CC)CN)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Aminomethyl 5 Methyloctan 4 Ol

Retrosynthetic Analysis of the 3-(Aminomethyl)-5-methyloctan-4-ol Scaffold

A retrosynthetic analysis of this compound provides a logical framework for devising synthetic routes by systematically deconstructing the target molecule into simpler, commercially available starting materials.

Key Disconnections and Strategic Bond Formations

The primary disconnections for the this compound scaffold focus on the carbon-carbon and carbon-nitrogen bonds that are central to its structure. The most logical strategic bond formations in a forward synthesis would be the creation of the C3-C4 bond, the C4-C5 bond, and the C3-C(aminomethyl) bond.

A key disconnection can be made at the C3-CH₂NH₂ bond, suggesting a precursor containing a functional group that can be converted to an amine, such as a nitrile or an azide (B81097). Another strategic disconnection is across the C4-C5 bond, pointing towards a reaction between a carbonyl compound and a nucleophile. Furthermore, the bond between the stereogenic centers at C3 and C4 can be a target for disconnection, suggesting an aldol-type or related carbon-carbon bond-forming reaction.

Identification of Precursor Molecules and Starting Materials

Based on the key disconnections, several precursor molecules and readily available starting materials can be identified. A common strategy in the synthesis of similar structures, such as the pharmaceutical agent Pregabalin, involves the use of isovaleraldehyde (B47997) as a key building block. google.com

| Precursor Molecule | Corresponding Starting Material(s) |

| 3-Cyano-5-methyloctan-4-one | Isovaleraldehyde, Ethyl Cyanoacetate, Propyl Magnesium Bromide |

| 3-Azidomethyl-5-methyloctan-4-ol | 3-(Hydroxymethyl)-5-methyloctan-4-ol |

| 5-Methyl-3-(nitromethyl)octan-4-one | 5-Methyloctan-4-one, Nitromethane |

Convergent and Linear Synthetic Approaches to this compound

Both convergent and linear synthetic strategies can be envisioned for the synthesis of this compound. A linear approach would involve the sequential modification of a single starting material, while a convergent synthesis would involve the separate synthesis of key fragments followed by their coupling.

Multicomponent Reaction Sequences in Amino Alcohol Synthesis

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like amino alcohols in a single step from three or more reactants. acs.orgnih.gov A plausible MCR for the synthesis of a precursor to this compound could involve the reaction of an aldehyde, an amine, and a carbon nucleophile. For instance, a modified Strecker reaction, which is a classic MCR for α-amino acid synthesis, could be adapted. nih.gov

A one-pot synthesis of 1,2-amino alcohols can be achieved by the radical hydroxymethylation of imines, which are formed in situ from an amine and an aldehyde. acs.org This suggests a possible route where an imine derived from isovaleraldehyde and a suitable amine undergoes a reaction with a carbon-based radical to build the octanol (B41247) backbone.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The construction of the carbon skeleton of this compound relies on key carbon-carbon and carbon-heteroatom bond-forming reactions.

Carbon-Carbon Bond Formation: A Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate, followed by a Michael addition of a propyl nucleophile (e.g., from a Grignard reagent), could construct the main carbon chain. A subsequent reduction of the ketone and the nitrile would yield the target amino alcohol. A similar condensation is employed in the synthesis of Pregabalin. google.com

Carbon-Heteroatom Bond Formation: The introduction of the amino group can be achieved through various methods. One approach is the reduction of a nitrile group, which can be introduced early in the synthesis. Another method involves the ring-opening of an epoxide with an amine or an azide nucleophile. organic-chemistry.org For example, an epoxide derived from 5-methyloct-3-en-4-ol could be opened with ammonia (B1221849) or an azide-containing reagent. The use of an azide nucleophile, such as sodium azide, followed by reduction is a well-established method for amine synthesis. google.com

Asymmetric Synthesis of Enantiopure this compound Stereoisomers

Given that this compound possesses at least two stereocenters (C3 and C4), the synthesis of enantiopure stereoisomers is of significant interest. Several strategies can be employed to achieve this, drawing inspiration from the asymmetric synthesis of other chiral molecules. nih.gov

A key strategy for achieving enantioselectivity is through asymmetric hydrogenation. For instance, a precursor containing a double bond, such as a 3-cyano-5-methyl-oct-3-enoic acid derivative, could be subjected to asymmetric hydrogenation using a chiral rhodium catalyst like Rh-Me-DuPHOS. This method has been successfully used in the synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), achieving high enantiomeric excess. researchgate.netnih.gov

Another powerful technique is enzymatic resolution. Lipases are commonly used to resolve racemic mixtures of esters or alcohols. For example, a racemic ester precursor of this compound could be selectively hydrolyzed by a lipase (B570770) to afford one enantiomer as the alcohol and the other as the unreacted ester. This approach has been demonstrated in the synthesis of chiral intermediates for Pregabalin. researchgate.net

Furthermore, the use of chiral auxiliaries can direct the stereochemical outcome of key reactions. For example, a chiral amine can be used to form a chiral imine intermediate, which then undergoes a diastereoselective addition reaction. The subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

| Asymmetric Strategy | Key Reaction | Catalyst/Reagent Example |

| Asymmetric Hydrogenation | Hydrogenation of a C=C double bond | Rhodium-Me-DuPHOS |

| Enzymatic Resolution | Selective hydrolysis of a racemic ester | Lipase (e.g., from Candida antarctica) |

| Chiral Auxiliary | Diastereoselective addition to a chiral imine | (R)- or (S)-α-phenylethylamine |

Chiral Auxiliary-Mediated Stereocontrol in Synthesis

The use of chiral auxiliaries is a foundational strategy for establishing stereocenters in molecules like this compound. This method involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. sigmaaldrich.comsigmaaldrich.com

A prominent example of this approach, analogous to syntheses of related structures like Pregabalin, involves the use of Evans-type oxazolidinone auxiliaries. tsijournals.com In a typical sequence, an achiral acyl-oxazolidinone is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide, with the bulky substituent on the auxiliary directing the approach of the electrophile to the opposite face, thereby creating a new stereocenter with high diastereoselectivity.

For the synthesis of a precursor to this compound, one could envision coupling a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with an appropriate acid chloride. The resulting imide would then undergo a stereoselective alkylation to introduce the desired side chain. Subsequent removal of the auxiliary by hydrolysis or reduction would yield a chiral carboxylic acid or alcohol, respectively, which can be further elaborated to the final target molecule. The high degree of stereocontrol offered by auxiliaries like pseudoephenamine has also been noted for its effectiveness in alkylation reactions, particularly in forming challenging quaternary carbon centers. nih.gov

Table 1: Example of Chiral Auxiliary Strategy

| Step | Reagents and Conditions | Purpose | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Acylation | (S)-4-Benzyl-2-oxazolidinone, n-BuLi, Acid Chloride | Attachment of the chiral auxiliary | >99:1 |

| Asymmetric Alkylation | LDA or NaHMDS, Alkyl Halide (e.g., 1-iodo-3-methylbutane) | Diastereoselective formation of a C-C bond | 90:10 to >99:1 |

| Auxiliary Cleavage | LiOH, H₂O₂ or LiBH₄ | Removal of the auxiliary to reveal the chiral center | N/A |

Enantioselective Catalysis for this compound Preparation

Enantioselective catalysis offers a more efficient alternative to stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalytic Methods

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.net This field has become the third pillar of asymmetric catalysis, valued for its operational simplicity and reduced toxicity compared to metal-based catalysts. For synthesizing precursors to γ-amino alcohols, the asymmetric Michael addition is a powerful tool. beilstein-journals.org

In a strategy applicable to this compound, a key step would be the conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene, catalyzed by a chiral organocatalyst like a thiourea (B124793) or squaramide derivative. For instance, the addition of malonates to a nitroalkene derived from 5-methyl-1-hexene (B1630410) would establish the stereocenter at the C3 position with high enantioselectivity. The nitro group can then be reduced to the required aminomethyl functionality. Organocatalysts are also effective in other reactions, such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction, which can create complex chiral structures. nih.gov

Table 2: Representative Organocatalytic Approaches

| Reaction Type | Catalyst Type | Substrates | Key Transformation | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Michael Addition | Chiral Squaramide or Thiourea | Nitroalkene, Dimethyl Malonate | Forms a C-C bond and sets a stereocenter | 90-99% |

| Aza-Michael Addition | Chiral Bifunctional Amine/Urea (B33335) | α,β-Unsaturated Ketone, Carbamate | Forms a C-N bond and sets a stereocenter | 90-96% nih.gov |

| Mannich Reaction | Chiral Proline Derivative | Aldehyde, Amine, Ketone | Forms a γ-amino carbonyl compound | 85-95% |

Metal-Catalyzed Asymmetric Transformations (e.g., Asymmetric Hydrogenation)

Transition metal complexes featuring chiral ligands are highly effective catalysts for a range of asymmetric transformations. nih.gov Asymmetric hydrogenation is one of the most robust and widely used of these methods for producing single-enantiomer compounds. researchgate.net

A well-established industrial route for the synthesis of the related compound Pregabalin utilizes the asymmetric hydrogenation of a β-cyano-α,β-unsaturated ester. nih.gov This strategy is directly adaptable for this compound. The synthesis would involve preparing an appropriate α,β-unsaturated precursor, which is then hydrogenated using a chiral rhodium or ruthenium catalyst, such as one bearing the DuPHOS or f-spiroPhos ligand. This key step simultaneously reduces the double bond and establishes the stereocenter with exceptional enantioselectivity. The resulting saturated cyanoester can then be converted to the target amino alcohol through reduction of both the ester and nitrile functionalities.

Table 3: Metal-Catalyzed Asymmetric Hydrogenation Example

| Catalyst | Ligand | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Rhodium complex | Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | (S)-3-Cyano-5-methylhexanoate | >99% nih.gov |

| Rhodium complex | f-spiroPhos | 1,2-Dicyanoalkene | Chiral 1,2-dicyanoalkane | up to 98% researchgate.net |

| Ruthenium complex | BINAP | β-Ketoester | Chiral β-Hydroxyester | >98% |

Diastereoselective Routes to Specific Isomers of this compound

The synthesis of a specific diastereomer of this compound, which contains two stereocenters (at C3 and C4), requires careful planning to control the relative stereochemistry. Diastereoselective strategies often build upon the enantioselective methods described above.

One common approach is substrate-controlled diastereoselection, where an existing stereocenter in the molecule directs the formation of a new one. For example, after establishing the C3 stereocenter via an asymmetric catalytic reaction, a subsequent diastereoselective reduction of the ketone at C4 can be performed. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. For instance, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can provide high diastereoselectivity by forming a rigid cyclic intermediate that blocks one face of the carbonyl group from the reducing agent.

Alternatively, a chiral auxiliary can be used to set the first stereocenter, followed by a diastereoselective reaction to create the second, as seen in the synthesis of complex natural products like Saxitoxin. nih.gov

Protecting Group Strategies and Their Impact on Synthetic Efficiency

The amino group is commonly protected as a carbamate, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The hydroxyl group is often protected as a silyl (B83357) ether, like tert-butyldimethylsilyl (TBDMS or TBS), or as a benzyl (B1604629) ether (Bn).

Table 4: Common Protecting Groups and Deprotection Conditions

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Strong acid (TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz or Z | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-Butyldimethylsilyl Ether | TBDMS or TBS | Fluoride ion (TBAF, HF) |

| Hydroxyl | Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) |

| Diol | Acetonide | - | Mild aqueous acid |

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net The synthesis of complex molecules like this compound can benefit significantly from these principles.

Prevention of Waste : Routes that maximize atom economy—the incorporation of all materials used in the process into the final product—are preferred. Catalytic routes are inherently greener than those using stoichiometric reagents (like chiral auxiliaries) because they generate less waste. youtube.com

Safer Solvents and Auxiliaries : The fifth principle of green chemistry encourages making solvents and separation agents unnecessary or innocuous. skpharmteco.com Efforts in modern synthesis focus on replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or supercritical CO₂.

Use of Catalysis : Asymmetric catalysis, both organocatalytic and metal-catalyzed, directly aligns with the ninth principle. Catalysts are used in small quantities and can be recycled and reused, minimizing waste and often allowing for milder reaction conditions. researchgate.net

Use of Renewable Feedstocks : The seventh principle advocates for using renewable rather than depleting raw materials. While many syntheses start from petroleum-based feedstocks, research into bio-based starting materials is an active area of green chemistry. youtube.com

Designing Safer Chemicals : The third principle focuses on designing synthetic pathways to avoid toxic or hazardous intermediates and byproducts. youtube.com For example, replacing hazardous reagents like metal azides with safer nitrogen sources is a green objective.

Biocatalysis, using enzymes to perform specific chemical transformations, represents a particularly green approach. For instance, enzyme-catalyzed reactions can offer extremely high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents. researchgate.net

Table 5: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| 9. Catalysis | Use of small amounts of a recyclable catalyst instead of stoichiometric reagents. | Asymmetric hydrogenation with a Rh-DuPHOS catalyst. nih.gov |

| 1. Prevention | High-yielding reactions with minimal byproducts. | Organocatalyzed Michael additions with >90% yield. beilstein-journals.org |

| 5. Safer Solvents | Replacing chlorinated solvents with ethanol, water, or performing reactions neat (solvent-free). | Seeking solvent swaps for traditional reactions. skpharmteco.com |

| 8. Reduce Derivatives | Avoiding or minimizing the use of protecting groups. | Enzymatic resolutions that operate on unprotected molecules. researchgate.net |

Solvent-Free Reaction Methodologies

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates environmental pollution and reduces health and safety hazards. For the synthesis of β-amino alcohols like this compound, solvent-free reaction conditions have been successfully employed, primarily through the ring-opening of epoxides with amines. tandfonline.comtandfonline.comresearchgate.net

A plausible and efficient solvent-free synthesis of this compound involves the direct reaction of 2-(1-methylbutyl)oxirane with allylamine (B125299). This reaction can be carried out by heating a mixture of the neat reactants, often in the presence of a catalyst to enhance reaction rates and selectivity. tandfonline.comorganic-chemistry.org The absence of a solvent simplifies the reaction setup and the product work-up, often leading to higher yields and purity. stolaf.edu

Several catalytic systems have been shown to be effective for the aminolysis of epoxides under solvent-free conditions, including:

Lewis acids: Catalysts such as zinc(II) perchlorate (B79767) hexahydrate have demonstrated high efficiency in promoting the ring-opening of epoxides with amines, resulting in excellent yields and high selectivity under solvent-free conditions. organic-chemistry.org

Solid-supported catalysts: The use of silica (B1680970) gel or other solid supports can facilitate the reaction and simplify catalyst removal. organic-chemistry.org

Catalyst-free conditions: In some instances, the reaction can proceed by simply heating the neat mixture of the epoxide and amine, particularly with more reactive amines. tandfonline.comresearchgate.net

The reaction of 2-(1-methylbutyl)oxirane with allylamine would proceed via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the formation of the desired this compound. The regioselectivity of the attack can be influenced by the catalyst and reaction conditions.

Atom Economy and Reaction Mass Efficiency Metrics

Green chemistry metrics are essential tools for quantifying the environmental performance of a chemical process. Atom economy (AE) and reaction mass efficiency (RME) are two key metrics that assess the efficiency of a reaction in converting reactants into the desired product. tamu.edubuecher.dewikipedia.org

Atom Economy (AE) is a theoretical measure of the percentage of reactant atoms that are incorporated into the final product. buecher.dejocpr.com For the proposed synthesis of this compound from 2-(1-methylbutyl)oxirane and allylamine, the reaction is an addition reaction where all atoms from the reactants are incorporated into the product.

The balanced chemical equation is:

C₇H₁₄O + C₃H₅N → C₁₀H₂₃NO

Therefore, the atom economy is 100%, which is ideal from a green chemistry perspective as no atoms are wasted as byproducts. nih.gov

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by considering the actual masses of reactants used, including any excess reagents, and the actual yield of the product. stolaf.edutamu.eduwikipedia.org

The formula for RME is:

RME (%) = (mass of isolated product / total mass of reactants) x 100

For a hypothetical synthesis with a 90% yield and a 10% molar excess of allylamine, the RME would be calculated as follows:

| Parameter | Value |

| Molecular Weight of 2-(1-methylbutyl)oxirane | 114.19 g/mol |

| Molecular Weight of Allylamine | 57.09 g/mol |

| Molecular Weight of this compound | 171.28 g/mol |

| Theoretical Moles of 2-(1-methylbutyl)oxirane | 1 mol |

| Moles of Allylamine (10% excess) | 1.1 mol |

| Mass of 2-(1-methylbutyl)oxirane | 114.19 g |

| Mass of Allylamine | 62.80 g |

| Total Mass of Reactants | 176.99 g |

| Theoretical Yield of Product | 171.28 g |

| Actual Yield of Product (90%) | 154.15 g |

| Reaction Mass Efficiency (RME) | 87.1% |

This table demonstrates that even with a high atom economy, the reaction mass efficiency is reduced by factors such as incomplete conversion (yield) and the use of excess reagents. tamu.edu Improving the yield and using stoichiometric amounts of reactants are key to maximizing RME. tamu.edubuecher.de

Utilization of Renewable Feedstocks and Catalysts

The transition from fossil fuel-based feedstocks to renewable resources is a critical aspect of sustainable chemical manufacturing. rsc.orgu-szeged.hunih.govyoutube.com For the synthesis of this compound, both the epoxide and amine precursors can potentially be derived from biomass.

Renewable Epoxides: The precursor, 2-(1-methylbutyl)oxirane, can be synthesized from fatty acids or their derivatives, which are readily available from plant oils and animal fats. u-szeged.hu These renewable feedstocks can be converted to the corresponding alkene through various chemical transformations, followed by epoxidation to yield the desired epoxide.

Renewable Amines: Allylamine can be produced from renewable sources through several routes. For instance, glycerol, a byproduct of biodiesel production, can be converted to allyl alcohol, which can then be aminated to produce allylamine. acs.org Additionally, biomass-derived amino acids can serve as precursors for various amines. acs.org

Renewable Catalysts: The development of catalysts from renewable sources or catalysts that are highly efficient and recyclable is also a key area of research. While many catalysts are metal-based, there is growing interest in developing organocatalysts and biocatalysts (enzymes) that can perform similar transformations under milder and more environmentally benign conditions.

The use of renewable feedstocks and catalysts not only reduces the carbon footprint of the chemical process but also contributes to a more circular economy by valorizing bio-based resources. rsc.orgu-szeged.hu

Chemical Reactivity and Derivatization of 3 Aminomethyl 5 Methyloctan 4 Ol

Functional Group Interconversions of the Amino and Hydroxyl Moieties

The primary amine and secondary alcohol functionalities of 3-(aminomethyl)-5-methyloctan-4-ol can undergo a variety of well-established chemical transformations independently or, in some cases, in concert.

The primary amine group is a versatile nucleophile, readily participating in reactions that form new carbon-nitrogen bonds.

Amidation: The primary amine of this compound can be acylated to form amides. This is a common and robust reaction, typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction with an acyl chloride is rapid and often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. pearson.comlibretexts.org Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents or through the use of borate (B1201080) esters. acs.orgnih.gov

Alkylation: The nitrogen atom of the primary amine can also be alkylated by reaction with alkyl halides. wikipedia.org However, direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. jove.comucalgary.canih.gov To achieve selective mono-alkylation, specific strategies such as using amine hydrobromides and alkyl bromides under controlled deprotonation/protonation conditions can be employed. rsc.org

Table 1: Representative Transformations of the Primary Amine Functionality

| Transformation | Reagent Example | Product Type |

|---|---|---|

| Amidation | Acetyl chloride | N-acetyl derivative |

| Amidation | Benzoic anhydride | N-benzoyl derivative |

| Alkylation | Methyl iodide | N-methyl, N,N-dimethyl derivatives |

| Alkylation | Benzyl (B1604629) bromide | N-benzyl derivative |

The secondary alcohol group in this compound can be transformed into esters or oxidized to a ketone.

Esterification: The secondary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. masterorganicchemistry.com However, this reaction is an equilibrium process. More reactive acylating agents, such as acyl chlorides or anhydrides, can also be used to achieve higher yields under milder conditions. youtube.com The relative reactivity of secondary alcohols in esterification can be influenced by steric factors of both the alcohol and the acylating agent. acs.org In some cases, secondary alcohols can be directly oxidized to esters using reagents like performic acid. rsc.org

Oxidation: Oxidation of the secondary alcohol group in this compound would yield the corresponding ketone, 3-(aminomethyl)-5-methyloctan-4-one. chemguide.co.ukbyjus.com A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like chromic acid (Jones reagent) and pyridinium (B92312) chlorochromate (PCC), as well as other reagents like potassium permanganate (B83412) (KMnO₄). chemistrysteps.comlibretexts.orgwikipedia.org The choice of oxidant can be critical to avoid over-oxidation or side reactions involving the amine group.

Table 2: Representative Reactions of the Secondary Alcohol Functionality

| Reaction | Reagent Example | Product Type |

|---|---|---|

| Esterification | Acetic acid / H₂SO₄ | Acetate ester |

| Esterification | Propionyl chloride | Propionate ester |

| Oxidation | Pyridinium chlorochromate (PCC) | Ketone |

| Oxidation | Sodium dichromate / H₂SO₄ | Ketone |

Synthesis of Structurally Modified this compound Derivatives and Analogs

The dual functionality of this compound provides a scaffold for the synthesis of a wide range of structurally modified derivatives and analogs for research purposes.

Carbamate Analogs: Carbamates, which are esters of carbamic acid, can be synthesized from the primary amine of this compound. chemistrysteps.com A common method involves the reaction of the amine with a chloroformate ester in the presence of a base. tandfonline.comnih.gov Alternatively, carbamates can be prepared through one-pot procedures from amines, carbon dioxide, and alkyl halides, or via photo-on-demand synthesis of chloroformates. acs.orgacs.org Polymer-supported chloroformates have also been utilized for a convenient synthesis of carbamates. researchgate.net

Urea (B33335) Analogs: Urea derivatives can be formed by reacting the primary amine with an isocyanate. commonorganicchemistry.comwikipedia.org This reaction is typically straightforward and proceeds without the need for a base. commonorganicchemistry.com Unsymmetrical ureas can be synthesized by reacting the amine with an isocyanate, which can be generated in situ from other functional groups. organic-chemistry.orgbeilstein-journals.org

Table 3: Synthesis of Amide, Carbamate, and Urea Analogs

| Derivative Type | General Reactants | Key Features of Synthesis |

|---|---|---|

| Amide | This compound + Acyl chloride/Anhydride | Often requires a base; versatile for introducing various acyl groups. chemistrystudent.comchemguide.co.uksimply.science |

| Carbamate | This compound + Chloroformate | Base is typically used; provides access to urethane (B1682113) derivatives. nih.gov |

| Urea | This compound + Isocyanate | Generally a direct reaction; forms substituted urea linkage. wikipedia.orgnih.gov |

Ether Derivatives: The secondary alcohol of this compound can be converted to an ether. The Williamson ether synthesis is a classic and versatile method, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. pressbooks.pub For secondary alcohols, care must be taken to avoid competing elimination reactions. pressbooks.pub Alternative methods include acid-catalyzed dehydration of alcohols, though this is more suitable for symmetrical ethers from primary alcohols, and newer methods involving reductive etherification from aldehydes and alcohols. masterorganicchemistry.comrsc.orgnih.govorgosolver.com

Ester Derivatives: As detailed in section 3.1.2, a wide variety of ester derivatives can be synthesized from the secondary alcohol. These derivatives are valuable for modifying the physicochemical properties of the parent compound. The choice of esterification method depends on the desired ester and the sensitivity of the starting material. youtube.comchemistrysteps.com

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of saturated six-membered nitrogen-containing heterocycles, specifically substituted tetrahydro-1,3-oxazines.

Intramolecular cyclization of amino alcohols can be achieved under various conditions. For instance, treatment with an aldehyde or ketone can lead to the formation of an intermediate that subsequently cyclizes to form the oxazine (B8389632) ring. scirp.orgmdpi.com Ruthenium-catalyzed cyclization of amino alcohols offers a direct route to cyclic amines or lactams, with the product selectivity often controlled by the presence of additives like water or a hydrogen acceptor. rsc.orgrsc.org Gold-catalyzed intramolecular amination of allylic alcohols with amines also represents a method for forming cyclic amine structures. acs.org The specific conditions required for the cyclization of this compound would need to be determined experimentally, but the inherent structure suggests that the formation of a substituted tetrahydro-1,3-oxazine is a feasible synthetic target. researchgate.netresearchgate.netwmich.eduorgsyn.org

Table 4: Potential Heterocyclic Products from Cyclization

| Heterocycle Type | General Method | Potential Product from this compound |

|---|---|---|

| Tetrahydro-1,3-oxazine | Intramolecular cyclization with an aldehyde | Substituted Tetrahydro-1,3-oxazine |

| Piperidine derivative | Dehydrative cyclization (if rearrangement occurs) | Substituted Piperidine |

This compound as a Versatile Synthetic Intermediate

The potential of a chemical compound to act as a versatile synthetic intermediate is contingent on its reactivity, selectivity, and the ability to introduce structural complexity in a controlled manner. For this compound, its utility would stem from the differential reactivity of its amino and hydroxyl groups.

Role in the Synthesis of Complex Natural Products (Research Scope)

A comprehensive search of prominent chemical and life science databases yielded no specific instances where this compound has been utilized as a key intermediate in the total synthesis of a complex natural product. The synthesis of natural products often relies on readily available and well-characterized chiral pool starting materials or the development of novel asymmetric methodologies. The absence of this particular compound in published synthetic routes suggests that it has not yet been identified as a strategic precursor for any known natural product or that such research has not been made public.

Building Block for Advanced Organic Scaffolds and Heterocyclic Compounds

Similarly, there is a dearth of information regarding the application of this compound in the construction of advanced organic scaffolds or heterocyclic compounds. In principle, the vicinal amino alcohol motif could be a precursor to various heterocyclic systems, such as oxazines or other nitrogen- and oxygen-containing rings, through intramolecular cyclization reactions. The alkyl backbone could also serve as a scaffold for the spatial arrangement of functional groups. However, without published research, any discussion of its role remains speculative.

Based on a comprehensive review of available scientific literature, there are no specific theoretical or computational studies published that focus solely on the chemical compound this compound. Research detailing its conformational analysis, electronic structure, or molecular docking simulations as per the requested outline does not appear in the public domain.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the following topics for this specific compound:

Conformational Analysis and Potential Energy Surfaces: No quantum mechanical calculations (Ab Initio or DFT) for the stereoisomers of this compound have been published. Likewise, specific investigations into its intramolecular hydrogen bonding and steric effects are not available.

Electronic Structure and Reactivity Descriptors: There are no accessible studies applying Frontier Molecular Orbital (FMO) theory or Electrostatic Potential Surface (EPS) analysis to this molecule.

Molecular Docking and Simulation Studies: In silico molecular docking and simulation studies of this compound with biological macromolecules have not been documented in retrievable literature.

Consequently, the generation of a scientifically accurate article adhering to the provided structure and content requirements is not feasible at this time due to the absence of primary research data for this compound.

Theoretical and Computational Studies of 3 Aminomethyl 5 Methyloctan 4 Ol

Molecular Docking and Simulation Studies with Biological Macromolecules (In Silico)

Ligand-Target Binding Prediction and Affinity Estimation

The initial step in understanding the potential therapeutic action of a compound like 3-(Aminomethyl)-5-methyloctan-4-ol is to predict its binding affinity to a biological target. Computational techniques provide a means to estimate how strongly this ligand will interact with a protein's binding site, which is a crucial determinant of its efficacy.

One common approach involves the use of scoring functions, which are mathematical models that predict the binding free energy of a ligand-protein complex. These functions take into account various factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. The lower the predicted binding energy, the more stable the complex and the higher the affinity of the ligand for the target.

Structure-based methods, which require the three-dimensional structure of the target protein, are particularly powerful. Techniques like molecular docking can be employed to predict the preferred orientation of this compound within the binding pocket of a receptor. Following docking, interaction fingerprints can be generated to detail the specific contacts between the ligand and the protein's amino acid residues. These fingerprints can then be used in machine learning models to predict binding affinity with a high degree of accuracy. nih.gov For instance, a gradient boosting machine learning model utilizing explicit feature attribution has been shown to accurately predict binding affinity. nih.gov

The accuracy of these predictions is often benchmarked against experimental data for known ligands of the target protein. While every scoring function has its strengths and weaknesses depending on the specific chemical properties of the ligand and the features of the receptor's binding site, the development of more universally applicable potential functions is an ongoing area of research. nih.gov

To illustrate how binding affinity data might be presented, the following hypothetical table shows predicted binding affinities for this compound and its analogs against a putative target protein.

Hypothetical Binding Affinity Predictions for this compound Analogs

| Compound | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| This compound | -8.5 | 50 |

| Analog A | -9.2 | 25 |

| Analog B | -7.8 | 150 |

| Analog C | -8.9 | 35 |

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results.

Computational Modeling of Conformational Changes Upon Binding

The binding of a ligand to a protein is often not a simple lock-and-key mechanism. Both the ligand and the protein can undergo significant conformational changes to achieve the most stable binding pose. Computational modeling, particularly through molecular dynamics (MD) simulations, is a powerful tool to study these dynamic processes. mdpi.com

MD simulations can model the movement of atoms in a ligand-protein complex over time, providing a detailed picture of the conformational adjustments that occur upon binding. mdpi.com These simulations can reveal how the binding of this compound might induce changes in the protein's shape, potentially opening or closing active sites or allosteric pockets. mdpi.com Understanding these conformational shifts is critical, as they can directly impact the protein's function and, consequently, the biological effect of the ligand. biorxiv.org

For example, a simulation might show that upon binding of this compound, a flexible loop in the protein closes over the binding site, sequestering the ligand from the solvent and forming additional stabilizing interactions. The insights gained from such simulations can be invaluable for rational drug design, helping to engineer ligands that can induce specific and desired conformational states in the target protein. biorxiv.org

The following table provides a hypothetical summary of conformational changes observed in a target protein upon binding to this compound, as might be determined from MD simulations.

Hypothetical Conformational Changes in a Target Protein Upon Binding

| System | Key Residue Movements | Overall Conformational State |

| Apo-protein (unbound) | Loop A is in an open conformation. | Open |

| Protein + this compound | Loop A closes over the binding site. Residue X forms a hydrogen bond with the ligand. | Closed |

| Protein + Analog A | Loop A shows partial closure. | Intermediate |

| Protein + Analog B | No significant change in Loop A conformation. | Open |

Note: The data in this table is purely illustrative and does not represent actual experimental or computational results.

Quantitative Structure-Activity Relationship (QSAR) Studies on this compound Analogs (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

For a series of analogs of this compound, a QSAR study would involve several key steps:

Data Set Preparation: A dataset of structurally related compounds with their corresponding measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the calculated descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com

A validated QSAR model can then be used to predict the biological activity of new, untested analogs of this compound. mdpi.com This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery process. nih.gov

The insights gained from a QSAR model can also provide a deeper understanding of the structure-activity relationships within a series of compounds. By examining the descriptors that are most influential in the QSAR equation, researchers can identify the key molecular features that are either beneficial or detrimental to the desired biological activity. This knowledge is invaluable for guiding the rational design of more potent and selective molecules.

The following table lists some of the compound names that could be relevant in the context of the theoretical studies discussed.

Biochemical and Pharmacological Research Perspectives on 3 Aminomethyl 5 Methyloctan 4 Ol Non Clinical Focus

Target Identification and Mechanism of Action Studies (In Vitro and Cell-Based Models)

There is currently no publicly available information regarding the specific biological targets or the mechanism of action of 3-(Aminomethyl)-5-methyloctan-4-ol.

Receptor Binding and Ligand Displacement Assays (In Vitro)

No data from receptor binding and ligand displacement assays for this compound have been published.

Enzyme Inhibition and Activation Studies (In Vitro)

There are no available studies on the effects of this compound on enzyme activity.

Cellular Pathway Modulation Research (In Vitro Systems)

Research detailing the modulation of any cellular pathways by this compound has not been made public.

Structure-Activity Relationship (SAR) Studies for this compound Analogs (In Vitro Research)

No structure-activity relationship studies for analogs of this compound are present in the accessible scientific literature.

Pharmacophore Modeling and Rational Ligand Design

Information on pharmacophore modeling and the rational design of ligands based on the structure of this compound is not available.

Exploration of Substituent Effects on Biological Interactions

There is no published research on the effects of chemical substitutions on the biological interactions of this compound.

Metabolic Pathways and metabolite Identification of this compound (In Vitro/Theoretical)

The metabolic fate of a xenobiotic compound is a critical determinant of its pharmacological profile, including its efficacy and duration of action. For this compound, a molecule possessing both a primary amine and a secondary alcohol, its biotransformation is anticipated to involve several key enzymatic pathways. The elucidation of these pathways is typically initiated through in vitro models and complemented by theoretical predictions.

Enzymatic Biotransformation Pathways (In Vitro Models)

In vitro systems, such as liver microsomes, hepatocytes, and recombinant enzymes, provide a controlled environment to study the metabolic susceptibility of a compound. For this compound, these models would be used to investigate Phase I and Phase II metabolic reactions.

Phase I Reactions: These reactions introduce or expose functional groups and are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, as well as other oxidoreductases.

Oxidation of the Secondary Alcohol: The hydroxyl group at the C4 position is a likely site for oxidation. Dehydrogenase enzymes could catalyze its conversion to the corresponding ketone, forming 3-(aminomethyl)-5-methyloctan-4-one.

Hydroxylation of the Alkyl Chain: CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, or CYP2C9, are known to hydroxylate aliphatic chains. This could occur at various positions on the octyl backbone, leading to the formation of one or more diol metabolites.

Oxidative Deamination of the Primary Amine: The primary aminomethyl group could be a substrate for monoamine oxidase (MAO) or other amine oxidases, leading to an aldehyde intermediate. This highly reactive aldehyde would then be rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 3-carboxy-5-methyloctan-4-ol.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite, generally increasing water solubility and facilitating excretion.

Glucuronidation: The secondary alcohol is a prime substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate glucuronic acid to the hydroxyl group, forming an O-glucuronide. This is a major pathway for the clearance of many alcohol-containing compounds.

Sulfation: Sulfotransferases (SULTs) could catalyze the transfer of a sulfonate group to the C4-hydroxyl, forming a sulfate (B86663) conjugate.

N-Acetylation: The primary amine could undergo acetylation by N-acetyltransferases (NATs), resulting in an N-acetylated metabolite.

The following table summarizes the potential enzymatic pathways that would be investigated in in vitro models.

| Enzyme Family | Potential Reaction | Substrate Functional Group | Anticipated Metabolite Type |

| Dehydrogenases | Oxidation | Secondary Alcohol | Ketone |

| Cytochrome P450 (CYP) | Hydroxylation | Alkyl Chain | Diol |

| Monoamine Oxidase (MAO) | Oxidative Deamination | Primary Amine | Aldehyde (intermediate) |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Aldehyde | Carboxylic Acid |

| UDP-glucuronosyltransferases (UGT) | Glucuronidation | Secondary Alcohol | O-glucuronide |

| Sulfotransferases (SULT) | Sulfation | Secondary Alcohol | Sulfate Conjugate |

| N-acetyltransferases (NAT) | Acetylation | Primary Amine | N-acetyl amide |

Theoretical Prediction and Identification of Potential Metabolites

In silico or computational methods are invaluable for predicting the metabolic fate of new chemical entities, guiding the design of in vitro experiments, and aiding in the identification of metabolites from complex biological matrices. These methods use knowledge-based systems or machine learning algorithms to predict sites of metabolism (SOM) and the resulting structures. nih.gov

For this compound, a theoretical analysis would proceed as follows:

Site of Metabolism (SOM) Prediction: Software tools would analyze the molecule's structure to identify atoms most likely to undergo metabolic transformation. The secondary alcohol and the carbon atoms adjacent to the amine and alcohol are expected to be highlighted as probable SOMs for Phase I oxidation. The primary amine and the secondary alcohol themselves would be identified as likely sites for Phase II conjugation.

Metabolite Structure Generation: Based on the predicted SOMs and a library of known biotransformation rules, these programs can generate a list of plausible metabolite structures.

The application of such predictive tools to this compound would likely generate a panel of potential metabolites for which analytical scientists could then search in experimental samples.

| Predicted Metabolite | Metabolic Reaction | Functional Group Change | Phase |

| 3-(Aminomethyl)-5-methyloctan-4-one | Oxidation | Secondary Alcohol → Ketone | I |

| 3-Carboxy-5-methyloctan-4-ol | Oxidative Deamination, Oxidation | Aminomethyl → Carboxylic Acid | I |

| Hydroxylated this compound | Aliphatic Hydroxylation | C-H → C-OH | I |

| This compound O-glucuronide | Glucuronidation | Alcohol → Glucuronide Ether | II |

| N-acetyl-3-(aminomethyl)-5-methyloctan-4-ol | Acetylation | Primary Amine → Amide | II |

Prodrug and Pro-Tide Strategies Derived from this compound (Research Concepts)

Prodrug design is a strategic chemical modification of a pharmacologically active compound to overcome pharmaceutical or pharmacokinetic barriers. nih.gov For this compound, both the primary amine and the secondary alcohol serve as excellent handles for the attachment of promoieties. These promoieties are designed to be cleaved in vivo by enzymatic or chemical means, releasing the active parent drug.

Prodrugs Targeting the Hydroxyl Group:

Ester Prodrugs: The secondary alcohol can be esterified with various carboxylic acids to increase lipophilicity and potentially enhance membrane permeability. The choice of the ester promoiety can be tuned to control the rate of hydrolysis by esterase enzymes present in plasma and tissues.

Carbonate Prodrugs: Linking a promoiety via a carbonate bond is another strategy to mask the hydroxyl group.

Phosphate (B84403) Ester Prodrugs: To dramatically increase aqueous solubility for potential parenteral formulations, a phosphate group can be added to the hydroxyl moiety. This creates a highly water-soluble phosphate ester that is rapidly cleaved in vivo by alkaline phosphatases to release the parent drug.

Prodrugs Targeting the Amino Group:

Amide Prodrugs: Acylating the primary amine to form an amide bond can modulate the compound's physicochemical properties. A common strategy involves creating an amide with an amino acid or a dipeptide. nih.gov These can be designed to be substrates for peptidases, potentially targeting specific tissues or improving transport.

Carbamate Prodrugs: The amine can be converted into a carbamate, which can be engineered to be stable until cleaved by specific enzymes.

Schiff Base (Imine) Prodrugs: Condensation of the primary amine with an aldehyde or ketone could form an imine linkage that is susceptible to hydrolysis in the acidic environment of the stomach or via general enzymatic action.

"Pro-Tide" Concepts:

The term "pro-tide" (prodrug of a nucleotide) specifically refers to a strategy used for delivering nucleoside monophosphates into cells. While this compound is not a nucleotide, the underlying principle of using a phosphate prodrug approach is highly relevant. As mentioned above, converting the C4-hydroxyl group into a phosphate ester is a well-established method for enhancing water solubility. This "phospho-prodrug" approach is analogous to the pro-tide strategy in its use of a phosphate group that is cleaved by endogenous phosphatases.

The following table outlines conceptual prodrug strategies for this compound.

| Target Functional Group | Prodrug Linkage | Promoieties | Objective | Cleavage Mechanism |

| Secondary Alcohol | Ester | Aliphatic/Aromatic Carboxylic Acids | Enhance Lipophilicity | Esterases |

| Secondary Alcohol | Phosphate Ester | Phosphate | Enhance Aqueous Solubility | Alkaline Phosphatases |

| Primary Amine | Amide | Amino Acids, Dipeptides | Modulate Permeability, Target Transporters | Peptidases, Amidases |

| Primary Amine | Carbamate | Acyloxyalkoxy groups | Control Release Kinetics | Esterases, Carboxylesterases |

Applications of 3 Aminomethyl 5 Methyloctan 4 Ol in Specialized Research Areas

3-(Aminomethyl)-5-methyloctan-4-ol as a Chiral Ligand or Catalyst in Asymmetric Catalysis

The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral amino alcohols are a well-established class of ligands and catalysts for a multitude of asymmetric transformations. acs.orgfrontiersin.orgnih.gov The bifunctional nature of this compound, containing both a Lewis basic amino group and a hydroxyl group, makes it an excellent candidate for these applications.

Design and Synthesis of Metal Complexes with this compound Ligands

The amino and hydroxyl groups of this compound can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation rigidly holds the chiral backbone in a defined conformation, creating a chiral environment around the metal. This is a critical feature for inducing enantioselectivity in metal-catalyzed reactions. A variety of transition metals, such as ruthenium, rhodium, iridium, copper, and zinc, can be complexed with amino alcohol ligands to generate catalysts for reactions like asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. acs.orgnih.gov

The synthesis of such complexes would typically involve the reaction of a suitable metal precursor with this compound in an appropriate solvent. The specific reaction conditions would be dictated by the choice of the metal and its oxidation state.

Table 1: Potential Metal Complexes of this compound and Their Catalytic Applications

| Metal Precursor | Potential Complex Structure | Target Asymmetric Reaction | Plausible Enantiomeric Excess (ee) |

| [RuCl₂(PPh₃)₃] | Dichloro(this compound)ruthenium(II) | Asymmetric Transfer Hydrogenation of Ketones | Up to 98% |

| [Rh(COD)₂]BF₄ | Bis(this compound)rhodium(I) tetrafluoroborate | Asymmetric Hydrogenation of Alkenes | Up to 99% |

| Cu(OAc)₂·H₂O | Bis(3-(aminomethyl)-5-methyloctanato)copper(II) | Asymmetric Henry Reaction | Up to 95% |

| ZnEt₂ | (this compound)zinc(II) ethyl | Asymmetric Addition of Diethylzinc to Aldehydes | Up to 97% |

Note: The enantiomeric excess values are hypothetical and based on results achieved with structurally similar chiral amino alcohol ligands in the cited literature.

Organocatalytic Systems Incorporating this compound Derivatives

In addition to serving as ligands for metals, chiral amino alcohols and their derivatives can function as organocatalysts, avoiding the use of potentially toxic and expensive metals. The amine group of this compound can be readily derivatized to form more complex organocatalytic scaffolds. For instance, reaction with isocyanates or isothiocyanates could yield chiral urea (B33335) or thiourea (B124793) derivatives, which are powerful hydrogen-bond donors capable of activating electrophiles and controlling the stereochemical outcome of reactions.

These derivative organocatalysts could potentially be employed in a range of transformations, including asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, by activating substrates through hydrogen bonding.

Material Science Applications of this compound Derivatives

The presence of reactive functional groups, namely the primary amine and the secondary alcohol, allows for the incorporation of this compound into polymeric structures and supramolecular assemblies, thereby imparting specific functionalities to the resulting materials.

Integration into Polymer Chemistry for Functional Materials

This compound can be utilized as a monomer or a functionalizing agent in polymer synthesis. The amine and hydroxyl groups can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, to form polyamides, polyesters, or polyurethanes. nih.gov The incorporation of this chiral amino alcohol would introduce chirality into the polymer backbone, which could lead to materials with unique optical properties or the ability to perform chiral separations.

Furthermore, the pendant amino group can be used to graft this compound onto existing polymer chains, a process known as polymer functionalization. rsc.orgnih.gov This would modify the surface properties of the material, for example, by introducing sites for metal coordination, which could be useful for catalysis or heavy metal sequestration. rsc.orgnih.gov

Table 2: Potential Polymer Systems Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Functional Property | Example Application |

| Polyamide | Polycondensation with a diacid | Chiral recognition | Stationary phase for chiral chromatography |

| Polyurethane | Polyaddition with a diisocyanate | Enhanced thermal stability | High-performance elastomer |

| Functionalized Polystyrene | Grafting onto chloromethylated polystyrene | Metal ion chelation | Adsorbent for heavy metal removal nih.gov |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The ability of the amino and hydroxyl groups to form hydrogen bonds makes this compound an interesting building block for supramolecular chemistry. Through non-covalent interactions, these molecules could self-assemble into well-defined, ordered structures such as gels, liquid crystals, or nanotubes. The chirality of the molecule would be translated to the macroscopic level, potentially leading to chiral supramolecular materials with applications in asymmetric sensing or catalysis.

Bio-conjugation and Chemical Biology Applications of this compound

In the realm of chemical biology, chiral amino alcohols are valuable synthons for the preparation of biologically active molecules and for modifying biomolecules. frontiersin.orgnii.ac.jpnih.gov The primary amine of this compound provides a reactive handle for conjugation to biomolecules such as peptides, proteins, or nucleic acids. This process, known as bioconjugation, can be used to attach labels, drugs, or other functional moieties to biological targets.

For instance, the amine group could be acylated with a linker attached to a fluorescent dye, allowing for the imaging and tracking of the conjugated biomolecule within a cell. Alternatively, it could be used to link a cytotoxic drug to an antibody, creating an antibody-drug conjugate for targeted cancer therapy. The specific stereochemistry of this compound could also play a role in the biological activity or recognition of the resulting conjugate.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the applications of the chemical compound this compound in specialized research areas such as covalent attachment to biological molecules for probe development or its use as a research tool in biological systems.

Consequently, the generation of a detailed article on these specific topics as per the requested outline is not possible at this time due to the absence of published research findings.

Emerging Research Directions and Future Perspectives for 3 Aminomethyl 5 Methyloctan 4 Ol

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

| Platform | Core Technology | Key Features | Potential Application for 3-(Aminomethyl)-5-methyloctan-4-ol |

| Synthia™ | Rule-based expert system | Identifies novel and efficient synthetic routes, avoiding known problematic transformations. | Designing a robust and high-yield synthesis from simple precursors. |

| IBM RXN for Chemistry | Neural machine translation | Predicts chemical reactions and retrosynthetic pathways from molecular structures. chemcopilot.com | Generating multiple viable synthetic routes for comparative analysis. chemcopilot.com |

| Chematica (now part of MilliporeSigma) | Expert-coded chemical wisdom | Plans complex syntheses, considering factors like stereochemistry and protecting group strategies. | Devising a stereoselective synthesis for the chiral centers in the molecule. |

| ReTReK | Data-driven with integrated retrosynthesis knowledge | Allows for the adjustment of parameters to align with specific synthetic goals. researchgate.netchemrxiv.org | Optimizing the synthetic route based on cost, sustainability, or novelty. researchgate.netchemrxiv.org |

Novel Synthetic Methodologies for Accessing Structurally Diverse Analogs

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. To explore the full potential of this compound, it is crucial to synthesize a library of structurally diverse analogs. This allows for the systematic investigation of structure-activity relationships (SAR), which can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.

Modern synthetic organic chemistry offers a plethora of powerful tools for the creation of such analog libraries. For γ-amino alcohols, several stereoselective methods have been developed. nih.govrsc.org For instance, catalytic asymmetric hydrogenation and transfer hydrogenation can be used to control the stereochemistry of the alcohol and amine groups. nih.govrsc.org A recent development in this area is the copper-catalyzed asymmetric synthesis of γ-amino alcohols with tertiary carbon stereocenters from alkyne-functionalized oxetanes. researchgate.netunimi.it

Diversity-oriented synthesis (DOS) is another powerful strategy for generating molecular diversity. diva-portal.org Starting from a common scaffold, DOS employs a series of branching reaction pathways to create a wide range of structurally distinct molecules. diva-portal.org For this compound, a DOS approach could involve modifying the alkyl chain, introducing different substituents on the nitrogen atom, or altering the stereochemistry of the chiral centers.

Recent advances in catalysis, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, provide new avenues for the modular synthesis of chiral β-amino alcohols, a related structural motif. westlake.edu.cn The adaptation of such methodologies to γ-amino alcohols could significantly expand the accessible chemical space around this compound.

Exploration of Undiscovered Biochemical Pathways or Targets (In Vitro/Theoretical)

A key step in the development of any new bioactive compound is the identification of its biological target(s) and the elucidation of its mechanism of action. For a novel molecule like this compound, this process would likely begin with a combination of computational and in vitro approaches.

Computational (In Silico) Approaches: Computational methods are invaluable for generating initial hypotheses about a molecule's potential biological targets. researchgate.netalliedacademies.org Techniques such as molecular docking and virtual screening can be used to predict the binding of this compound to a vast library of known protein structures. researchgate.netplos.org These methods can help to prioritize potential targets for experimental validation. alliedacademies.org Pharmacophore modeling can identify the key structural features of the molecule that are likely responsible for its biological activity, guiding the design of more potent analogs. alliedacademies.org

In Vitro Approaches: Once potential targets have been identified computationally, their interaction with this compound can be validated using a variety of in vitro assays. nih.gov These can range from simple binding assays to more complex cell-based assays that measure the effect of the compound on a specific cellular process. nih.govacs.org Phenotypic screening, where the effect of the compound on the behavior of whole cells or organisms is observed without a preconceived target, can also be a powerful tool for uncovering novel mechanisms of action. nih.gov

Furthermore, the in vitro reconstitution of metabolic pathways allows for a detailed investigation of how a compound might interact with specific enzymes or a series of enzymes in a controlled environment. nih.gov This can provide crucial insights into the molecule's mechanism of action and potential off-target effects. nih.gov

Table 2: Methodologies for Target Identification of this compound

| Methodology | Description | Potential Application |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net | To identify potential protein targets for this compound. researchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds against a target protein. alliedacademies.org | To identify other molecules with similar predicted binding modes. alliedacademies.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. alliedacademies.org | To guide the design of analogs with enhanced activity. alliedacademies.org |

| Phenotypic Screening | Observes the effects of a compound on cells or organisms without a predefined target. nih.gov | To uncover novel biological activities and pathways affected by the compound. nih.gov |

| In Vitro Pathway Reconstitution | Reassembles a biological pathway outside of a living cell to study its function. nih.gov | To determine if the compound directly interacts with and modulates a specific metabolic pathway. nih.gov |

Sustainable and Scalable Production of this compound for Research Purposes

For a compound to be viable for extensive research and potential future applications, a sustainable and scalable synthesis is essential. Green chemistry principles provide a framework for developing chemical processes that are environmentally friendly and economically viable. rsc.orgmdpi.com

Key aspects of a green synthesis for this compound would include:

Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petroleum sources. jocpr.comnih.gov

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

Catalysis: Employing catalytic reagents, especially biocatalysts (enzymes), instead of stoichiometric reagents. mdpi.comjddhs.com Biocatalysis can offer high selectivity under mild reaction conditions, such as in aqueous media. mdpi.commdpi.com Engineered amine dehydrogenases, for example, have shown promise in the synthesis of chiral amino alcohols. nih.govfrontiersin.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or continuous flow processing. mdpi.comjddhs.com

A sustainable process for the production of γ-valerolactone, a structurally related γ-lactone, has been developed through the hydrogenation of biomass-derived levulinic acid using a reusable catalyst under mild conditions. rsc.org Similar strategies could be explored for the synthesis of this compound. The development of a robust and scalable synthesis based on green chemistry principles would not only reduce the environmental impact of its production but also make it more accessible for widespread research. acs.org

Conclusion and Broader Academic Impact of 3 Aminomethyl 5 Methyloctan 4 Ol Research

Potential Contributions to Fundamental Organic Chemistry, Chemical Biology, and Materials ScienceAny discussion of potential contributions would be entirely hypothetical without foundational research.

A table of compound names mentioned in the article is not applicable as no related compounds were discussed in the context of research on 3-(Aminomethyl)-5-methyloctan-4-ol.

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-5-methyloctan-4-ol, and how can reaction conditions be optimized to achieve >95% purity?

- Methodological Answer : A multi-step synthesis is typically required. Begin with the condensation of a substituted octanone precursor with an aminomethylating agent (e.g., Boc-protected aminomethyl groups). Critical parameters include:

- Temperature control : Maintain 0–5°C during amination to avoid side reactions.

- Catalyst selection : Use palladium-based catalysts for selective hydrogenation of intermediates .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the final product.

Table 1 : Example Optimization Parameters

| Step | Reagent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Boc-Protected NH2CH2Br | 0–5 | 65 | 85 |

| 2 | Pd/C, H2 | 25 | 78 | 92 |

| 3 | Recrystallization | – | 90 | 98 |

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- X-ray crystallography : To resolve intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between the aminomethyl group and the octanol backbone .

- NMR spectroscopy : H and C NMR to verify stereochemistry and substituent positions. For example, the methyl group at C5 should show a triplet in H NMR (δ ~1.2 ppm) due to coupling with adjacent CH2 groups.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: 174.2 g/mol).

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aminomethyl group.

- Degradation testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the secondary alcohol group is a common degradation pathway .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s bioactivity?

- Methodological Answer :

- Data validation : Cross-validate docking simulations (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC50). Discrepancies may arise from solvent effects or protonation states of the aminomethyl group in physiological conditions.

- Case study : If computational models predict strong binding to kinase X but experimental IC50 is weak, re-evaluate the ligand’s tautomeric forms using pH-dependent NMR .

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing the methyl group at C5 with ethyl or halogen).

- Bioassay design : Test analogs against target enzymes (e.g., dehydrogenases) using fluorescence polarization assays.

Table 2 : Example SAR Data

| Derivative | Substituent | IC50 (µM) | LogP |

|---|---|---|---|

| Parent | –CH3 | 12.3 | 2.1 |

| Analog A | –Cl | 8.7 | 2.8 |

| Analog B | –CF3 | 5.2 | 3.4 |

Q. How can researchers address discrepancies in spectroscopic data across different batches of synthesized material?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.